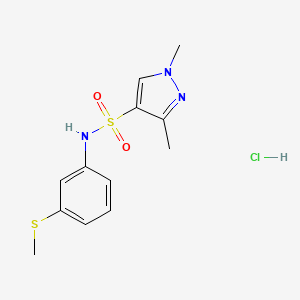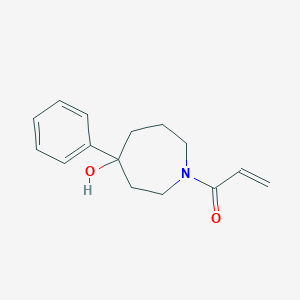
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is commonly referred to as DMPT and is primarily used as a feed additive for livestock. However, recent studies have shown that DMPT has numerous other applications, including its use in scientific research.
Mécanisme D'action
DMPT's mechanism of action is primarily attributed to its ability to react with H2S and inhibit PHD enzymes. DMPT reacts with H2S to form a fluorescent product, which can be detected using various spectroscopic techniques. Inhibition of PHD enzymes by DMPT leads to the stabilization of HIF and the induction of various downstream genes.
Biochemical and Physiological Effects
DMPT has numerous biochemical and physiological effects. DMPT's ability to react with H2S and inhibit PHD enzymes leads to the stabilization of HIF and the induction of various downstream genes. This, in turn, leads to various physiological effects, including increased angiogenesis, erythropoiesis, and glucose uptake.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has numerous advantages for lab experiments. DMPT is a highly specific biomarker for H2S, making it an excellent tool for studying H2S signaling in biological systems. DMPT's ability to inhibit PHD enzymes also makes it an excellent tool for studying the cellular response to hypoxia.
However, DMPT has some limitations for lab experiments. DMPT's synthesis method is complex and requires multiple steps, making it challenging to produce in large quantities. DMPT's fluorescent product is also sensitive to various environmental factors, including pH and temperature, which can affect its detection.
Orientations Futures
DMPT has numerous future directions for scientific research. One of the primary directions is the development of new methods for DMPT synthesis, which can increase its production in large quantities. Another direction is the development of new techniques for detecting DMPT's fluorescent product, which can improve its sensitivity and specificity. Additionally, DMPT's ability to inhibit PHD enzymes makes it an excellent candidate for the development of new drugs for the treatment of various diseases, including cancer and ischemic heart disease.
Méthodes De Synthèse
DMPT is synthesized through a multistep process that involves the reaction of 3-methylthiophenyl hydrazine with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of sulfuric acid. The product is then treated with chlorosulfonic acid to form 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide. The final step involves the reaction of the sulfonamide with hydrochloric acid to form DMPT hydrochloride.
Applications De Recherche Scientifique
DMPT has numerous applications in scientific research. One of the primary uses of DMPT is as a biomarker for hydrogen sulfide (H2S) in biological systems. H2S is a gaseous signaling molecule that plays a crucial role in various physiological processes, including vasodilation, inflammation, and apoptosis. DMPT reacts with H2S to form a fluorescent product, which can be detected using various spectroscopic techniques.
DMPT is also used as a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes. PHD enzymes play a crucial role in the regulation of hypoxia-inducible factor (HIF), which is involved in the cellular response to hypoxia. DMPT inhibits PHD enzymes, leading to the stabilization of HIF and the induction of various downstream genes.
Propriétés
IUPAC Name |
1,3-dimethyl-N-(3-methylsulfanylphenyl)pyrazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2.ClH/c1-9-12(8-15(2)13-9)19(16,17)14-10-5-4-6-11(7-10)18-3;/h4-8,14H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWRUUKYRLLDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=CC=C2)SC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)
![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate](/img/structure/B2973798.png)
![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide](/img/structure/B2973799.png)

![N-(4-chlorobenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2973801.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)



![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)
